Ageliferin

描述

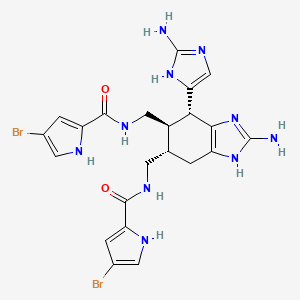

Structure

2D Structure

3D Structure

属性

CAS 编号 |

117417-64-8 |

|---|---|

分子式 |

C22H24Br2N10O2 |

分子量 |

620.3 g/mol |

IUPAC 名称 |

N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H24Br2N10O2/c23-10-2-14(27-5-10)19(35)29-4-9-1-13-18(34-22(26)32-13)17(16-8-31-21(25)33-16)12(9)7-30-20(36)15-3-11(24)6-28-15/h2-3,5-6,8-9,12,17,27-28H,1,4,7H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t9-,12-,17-/m1/s1 |

InChI 键 |

DMMLTRAQSJWUHT-OGTWGDGJSA-N |

SMILES |

C1C(C(C(C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br |

手性 SMILES |

C1[C@@H]([C@H]([C@@H](C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br |

规范 SMILES |

C1C(C(C(C2=C1NC(=N2)N)C3=CN=C(N3)N)CNC(=O)C4=CC(=CN4)Br)CNC(=O)C5=CC(=CN5)Br |

同义词 |

ageliferin |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Ageliferin from Agelas Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin is a brominated pyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas.[1] This natural product, along with its structural analogs, has garnered significant attention from the scientific community due to its interesting biological activities, including antibacterial properties and the ability to disrupt bacterial biofilms.[1] this compound is often found to co-exist with the related compound sceptrin and other similar dimeric alkaloids.[1] This guide provides a comprehensive overview of the isolation, purification, and structural elucidation of this compound, presenting a compilation of methodologies and data from key scientific literature to aid researchers in this field.

Experimental Protocols

The isolation of this compound from Agelas sponges is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on established methodologies, primarily from the pioneering work on Agelas conifera.

Collection and Initial Processing of Sponge Material

-

Collection: Specimens of Agelas sponges (e.g., Agelas conifera) are collected by scuba diving from their natural marine habitat.

-

Storage and Transportation: The collected sponge material should be immediately frozen (e.g., at -20°C) to prevent degradation of the secondary metabolites.

-

Preparation for Extraction: The frozen sponge tissue is typically freeze-dried (lyophilized) to remove water and then ground into a fine powder to maximize the surface area for solvent extraction.

Extraction of Crude Metabolites

-

Solvent System: A common and effective solvent system for the initial extraction is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 ratio.

-

Procedure:

-

The powdered sponge material is exhaustively extracted with the CH₂Cl₂/MeOH (1:1) solvent mixture at room temperature. This can be done by soaking and stirring the material in the solvent over an extended period (e.g., 24 hours), followed by filtration. This process is typically repeated multiple times (e.g., three times) to ensure complete extraction.

-

The solvent from the combined filtrates is removed under reduced pressure using a rotary evaporator to yield a crude organic extract.

-

Fractionation of the Crude Extract

Bioassay-guided fractionation is often employed to systematically separate the components of the crude extract and isolate the active compounds.[2][3]

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in a biphasic system of n-butanol (n-BuOH) and water.

-

The mixture is thoroughly agitated and then allowed to separate. The n-BuOH layer, which will contain the moderately polar alkaloids like this compound, is collected.

-

The solvent from the n-BuOH fraction is removed under reduced pressure to yield a semi-purified fraction.

-

Chromatographic Purification

The final purification of this compound is achieved through a series of chromatographic steps.

-

Solid-Phase Extraction (SPE):

-

The n-BuOH fraction is subjected to solid-phase extraction using a C18 reversed-phase cartridge.

-

A stepwise gradient of increasing methanol in water is used for elution. For example, fractions can be eluted with H₂O/MeOH mixtures of decreasing polarity.

-

The fractions are monitored by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The this compound-containing fractions from SPE are further purified by preparative or semi-preparative RP-HPLC.

-

A C18 column is typically used.

-

A gradient elution system is employed, for example, starting with a higher percentage of aqueous solvent and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) (e.g., 0.1% TFA). A specific gradient might be, for instance, a linear gradient from 10% to 60% acetonitrile in water over 30 minutes.

-

The elution is monitored using a UV detector, and the peaks corresponding to this compound and its analogs are collected.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Data Presentation

Quantitative Data from Isolation

The following table summarizes the typical yields of this compound and related compounds from Agelas conifera. It is important to note that yields can vary significantly depending on the specific collection location, season, and the exact experimental conditions used.

| Sponge Species | Compound | Yield (mg/mL of sponge tissue) |

| Agelas conifera | Sceptrin | 5.3 |

| This compound | <10% of sceptrin | |

| Bromothis compound | <10% of sceptrin | |

| Dibromothis compound | <10% of sceptrin | |

| Dibromosceptrin | <10% of sceptrin | |

| Bromosceptrin | <10% of sceptrin |

Data adapted from a study on the chemical defenses of Agelas conifera.[2]

Spectroscopic Data for Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| Pyrrole Ring A | ||

| 2 | 161.5 | |

| 3 | 122.0 | 6.85 (d, 2.5) |

| 4 | 108.5 | 6.70 (d, 2.5) |

| 5 | 115.0 | |

| Pyrrole Ring B | ||

| 2' | 161.4 | |

| 3' | 121.9 | 6.83 (d, 2.5) |

| 4' | 108.6 | 6.68 (d, 2.5) |

| 5' | 114.9 | |

| Tetrahydrobenzimidazole Core | ||

| 2'' | 150.1 | |

| 4'' | 118.2 | 2.55 (m) |

| 5'' | 39.8 | 2.20 (m) |

| 6'' | 45.1 | 2.05 (m) |

| 7'' | 49.5 | 3.85 (m) |

| 8'' | 128.9 | |

| 9'' | 125.1 | |

| Imidazole Ring | ||

| 2''' | 148.5 | |

| 4''' | 120.5 | 6.95 (s) |

| 5''' | 112.1 | |

| Methylene Linkers | ||

| CH₂-N (to Pyrrole A) | 42.5 | 3.40 (m), 3.60 (m) |

| CH₂-N (to Pyrrole B) | 42.6 | 3.35 (m), 3.55 (m) |

Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Relationship of this compound

This compound is biosynthetically related to other pyrrole-imidazole alkaloids, such as oroidin and sceptrin. It is proposed to be formed via a [4+2] cycloaddition (Diels-Alder reaction) of two hymenidin precursor molecules.

Caption: Proposed biosynthetic pathways to sceptrin and this compound.

Biological Activity

This compound and its derivatives have been reported to exhibit a range of biological activities. A notable activity is the inhibition of the Cbl-b ubiquitin ligase, which is a negative regulator of T-cell activation. Inhibition of Cbl-b is a potential strategy for enhancing anti-tumor immunity.

Cbl-b Inhibitory Activity of this compound Derivatives

| Compound | IC₅₀ (µM) |

| N(1)-methylisothis compound | 18 - 35 |

| N(1')-methylisothis compound | 18 - 35 |

| N(1')-methylthis compound | 18 - 35 |

| N(1),N(1')-dimethylisothis compound | 18 - 35 |

| N(1),N(1')-dimethylthis compound | 18 - 35 |

| N(1')-methyl-2-bromothis compound | 18 - 35 |

| N(1')-methyl-2'-bromothis compound | 18 - 35 |

Data from a study on ageliferins from the coralline demosponge Astrosclera willeyana.[3][4]

Conclusion

The isolation of this compound from Agelas sponges is a well-established but intricate process that relies on a combination of classical natural product chemistry techniques. This guide provides a foundational understanding of the necessary protocols, expected data, and the biological context of this important marine natural product. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents from marine sources. Further research into the biological mechanisms of this compound and the development of synthetic analogs could lead to promising new drug candidates.

References

Elucidation of the Agetiliferin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agetiliferin, a member of the complex family of pyrrole-imidazole alkaloids (PIAs), is a marine natural product isolated from sponges of the genus Agelas, notably Agelas coniferin. Exhibiting significant biological activities, agetiliferin and its analogues are of considerable interest for drug development. However, the complete elucidation of its biosynthetic pathway remains an ongoing area of research. This technical guide provides a comprehensive overview of the current understanding of agetiliferin biosynthesis, focusing on the prevailing biosynthetic hypotheses, evidence from biomimetic synthesis, and future research directions. The pathway is largely considered to proceed through the dimerization of a hymenidin-like monomer, itself derived from amino acid precursors. This guide consolidates the fragmented information into a coherent framework, offering valuable insights for researchers in natural product biosynthesis, medicinal chemistry, and synthetic biology.

Introduction to Agetiliferin

Agetiliferin is a dimeric pyrrole-imidazole alkaloid characterized by a complex, polycyclic scaffold. Like other PIAs, it is believed to be synthesized by the sponge holobiont, which includes the sponge itself and its associated symbiotic microorganisms. The intricate structure and potent bioactivities of agetiliferin make its chemical synthesis challenging and its biosynthetic pathway a subject of intense scientific curiosity. Understanding its biosynthesis is crucial for developing sustainable production methods, such as through metabolic engineering, and for generating novel analogues with improved therapeutic properties.

The Hypothesized Biosynthetic Pathway of Agetiliferin

The biosynthesis of agetiliferin is hypothesized to be a multi-step process originating from basic amino acid building blocks. The pathway can be conceptually divided into three main stages:

-

Formation of the Monomeric Precursors: Synthesis of the fundamental pyrrole and imidazole moieties.

-

Assembly of the Hymenidin Monomer: Condensation of the pyrrole and imidazole units to form the direct precursor to dimerization.

-

Dimerization to Agetiliferin: The key [4+2] cycloaddition reaction to form the characteristic dimeric core of agetiliferin.

Stage 1: Biosynthesis of the Pyrrole and Imidazole Precursors

The pyrrole and imidazole components of agetiliferin are believed to originate from the amino acids L-proline and L-ornithine (or L-arginine), respectively.

-

4-bromopyrrole-2-carboxylic acid: The pyrrole moiety is likely derived from L-proline through a series of enzymatic transformations including oxidation and bromination. Halogenases are presumed to be involved in the incorporation of bromine atoms onto the pyrrole ring.

-

2-aminoimidazole moiety: The 2-aminoimidazole portion is thought to be synthesized from L-ornithine or L-arginine. This involves a cyclization and subsequent modifications to form the imidazole ring.

Stage 2: Formation of the Hymenidin Monomer

The brominated pyrrole carboxylic acid and the 2-aminoimidazole derivative are then condensed to form the monomeric precursor, hymenidin. This amide bond formation is likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic machinery, a common feature in the biosynthesis of complex peptide-based natural products in marine organisms.

Stage 3: Dimerization to Agetiliferin

The final and most critical step in the proposed pathway is the dimerization of two hymenidin molecules to form agetiliferin. The most widely accepted hypothesis for this transformation is a biomimetic [4+2] cycloaddition, specifically a Diels-Alder reaction. In this proposed reaction, one molecule of hymenidin acts as the diene and the other as the dienophile, leading to the formation of the central six-membered ring of agetiliferin.

The following diagram illustrates the hypothesized biosynthetic pathway from the primary amino acid precursors to agetiliferin.

Evidence Supporting the Hypothesized Pathway

Direct genetic or enzymatic evidence for the agetiliferin biosynthetic pathway is currently lacking. The challenges of genetic manipulation in sponges and the difficulty in identifying the responsible symbiotic microorganisms have hindered the definitive elucidation of the biosynthetic gene cluster (BGC). However, several lines of indirect evidence, primarily from biomimetic chemical synthesis, lend strong support to the proposed pathway.

Biomimetic Synthesis

The most compelling evidence for the [4+2] cycloaddition hypothesis comes from laboratory syntheses that mimic the proposed biosynthetic step. Several research groups have successfully synthesized agetiliferin and related dimeric PIAs through a Diels-Alder reaction of hymenidin-like precursors. These syntheses demonstrate the chemical feasibility of the proposed dimerization under conditions that could be analogous to an enzyme-catalyzed reaction.

Experimental Protocol: General Approach for Biomimetic Diels-Alder Dimerization

The following is a generalized protocol based on published biomimetic syntheses of pyrrole-imidazole alkaloid dimers. Specific conditions, such as catalysts, solvents, and temperatures, vary between different synthetic strategies.

-

Preparation of the Monomer: The hymenidin or a suitable protected analogue is synthesized. This typically involves the coupling of a brominated pyrrole-2-carboxylic acid derivative with a protected 2-aminoimidazole propylene moiety.

-

Diels-Alder Reaction: The hymenidin monomer is subjected to conditions that promote the [4+2] cycloaddition. This may involve:

-

Thermal Conditions: Heating the monomer in an appropriate solvent to facilitate the cycloaddition.

-

Lewis Acid Catalysis: Employing a Lewis acid to activate the dienophile and promote the reaction at lower temperatures.

-

-

Deprotection and Isolation: Following the cycloaddition, any protecting groups are removed, and the final product, agetiliferin, is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

The successful execution of these biomimetic syntheses provides strong circumstantial evidence that a similar transformation occurs in nature, likely facilitated by a "Diels-Alderase" enzyme.

Putative Enzymes and Intermediates

While the specific enzymes involved in agetiliferin biosynthesis have not been identified, we can infer their probable functions based on the hypothesized pathway.

| Biosynthetic Step | Putative Enzyme(s) | Key Intermediate(s) | Function |

| Pyrrole ring formation and modification | Oxidases, Halogenases | L-Proline | Oxidation of proline and subsequent bromination to form the bromopyrrole moiety. |

| Imidazole ring formation | Cyclases, Amidotransferases | L-Ornithine/L-Arginine | Cyclization of the amino acid precursor to form the 2-aminoimidazole ring. |

| Monomer assembly | Non-Ribosomal Peptide Synthetase (NRPS)-like enzymes | 4-Bromopyrrole-2-carboxylic acid, 2-Aminoimidazole moiety | Activation of the carboxylic acid and formation of an amide bond to create hymenidin. |

| Dimerization | Diels-Alderase | Hymenidin | Catalysis of the [4+2] cycloaddition between two hymenidin molecules. |

Future Research and Drug Development Implications

The complete elucidation of the agetiliferin biosynthetic pathway awaits the identification and characterization of the responsible biosynthetic gene cluster (BGC). Future research will likely focus on:

-

Genome Mining: With the recent sequencing of the Agelas oroides genome, there is now a valuable resource for mining for candidate BGCs that encode the putative enzymes listed in the table above.[1][2][3]

-

Transcriptomic Analysis: Analyzing the gene expression profiles of Agelas sponges could reveal genes that are highly expressed during the production of agetiliferin, providing clues to the relevant biosynthetic genes.

-

Metagenomic Studies: Investigating the genomes of the microbial symbionts of Agelas sponges is crucial, as the biosynthesis may be carried out in whole or in part by these microorganisms.

-

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids) to sponge cultures and tracking their incorporation into agetiliferin would provide definitive evidence for the proposed precursors.

A full understanding of the agetiliferin biosynthetic pathway will have significant implications for drug development. It will open the door to:

-

Sustainable Production: Heterologous expression of the agetiliferin BGC in a genetically tractable host (e.g., bacteria or yeast) could provide a sustainable and scalable source of this valuable compound.

-

Combinatorial Biosynthesis: By manipulating the biosynthetic enzymes, it may be possible to create novel analogues of agetiliferin with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

While the complete enzymatic machinery remains to be discovered, the current body of evidence strongly supports a hypothetical biosynthetic pathway for agetiliferin that proceeds from simple amino acid precursors through a key hymenidin monomer, which then undergoes a [4+2] cycloaddition to form the final dimeric structure. Biomimetic synthesis has been instrumental in validating the chemical feasibility of this pathway. Future advances in genomics, transcriptomics, and metabolic engineering are poised to unravel the genetic basis of agetiliferin biosynthesis, paving the way for its sustainable production and the development of new therapeutic agents.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ageliferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ageliferin, a marine alkaloid isolated from sponges of the genus Agelas, has garnered significant attention within the scientific community due to its complex molecular architecture and promising biological activities, including antiviral, antimicrobial, and Cbl-b inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data and insights from total synthesis efforts. Detailed experimental methodologies for key synthetic steps are outlined, and the proposed biosynthetic pathway and its role as a Cbl-b inhibitor are visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a dimeric pyrrole-imidazole alkaloid. Its molecular formula is C₂₂H₂₄Br₂N₁₀O₂, corresponding to a molecular weight of 620.3 g/mol .[3] The core of this compound consists of a central, highly substituted tetrahydrobenzimidazole ring system. This core is flanked by two 4-bromo-1H-pyrrole-2-carboxamide moieties and a 2-amino-1H-imidazol-5-yl group.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide.[3] The structure possesses three contiguous stereocenters on the cyclohexene ring of the tetrahydrobenzimidazole core, with the absolute configuration established as (5S, 6R, 7R). The relative stereochemistry has been confirmed through various total synthesis campaigns.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ | [3] |

| Molecular Weight | 620.3 g/mol | [3] |

| Exact Mass | 618.04505 Da | [3] |

| XLogP3-AA | 1.4 | [3] |

| Hydrogen Bond Donor Count | 8 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 6 | [3] |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts and coupling constants is not readily found in the literature, data from various total synthesis publications confirm the overall structure.

Note: Detailed, tabulated NMR and X-ray crystallographic data for this compound are not available in publicly accessible databases. The structural information is derived from the characterization data presented in primary literature describing its isolation and total synthesis.

Experimental Protocols

The total synthesis of this compound has been a significant challenge and a testament to the ingenuity of synthetic organic chemists. Several distinct strategies have been developed to construct its complex architecture. Below are outlines of key experimental approaches.

Asymmetric Synthesis via Oxidative Radical Cyclization

An asymmetric synthesis of ent-Ageliferin has been reported, utilizing a Mn(III)-mediated oxidative radical tandem cyclization as a key step to construct the core skeleton.[4] This approach is biomimetic, mimicking a putative [4+2] dimerization of hymenidin precursors.

Key Reaction Steps: [4]

-

Preparation of the Cyclization Precursor: A linear precursor containing both the vinylimidazole and the diene functionalities is synthesized through a multi-step sequence.

-

Mn(OAc)₃-mediated Oxidative Radical Cyclization: The precursor is treated with manganese(III) acetate in acetic acid at elevated temperatures to induce the key cyclization, forming the tetrahydrobenzimidazole core with the desired stereochemistry.

-

Elaboration to this compound: The cyclized intermediate is then carried forward through a series of functional group manipulations, including the introduction of the 2-aminoimidazole and the two bromopyrrole carboxamide moieties, to afford the final natural product.

Synthesis via Ring Expansion of a Spirocyclic Precursor

Another elegant approach involves the ring expansion of a spirocyclic precursor, which is itself derived from reduction.[2]

Key Reaction Steps: [2]

-

Synthesis of the Spirocyclic Precursor: A complex spiroaminal is synthesized over several steps.

-

Samarium(II) Iodide Mediated Reduction and Rearrangement: The spirocyclic precursor is treated with excess samarium(II) iodide in aqueous THF. This effects debromination and reduction of a glycocyamidine carbonyl to a hemiaminal.

-

Acid-Catalyzed Ring Expansion: The resulting hemiaminal is exposed to trifluoroacetic anhydride in trifluoroacetic acid, which initiates a ring-expanding rearrangement to form the tetrahydrobenzimidazole core of this compound.

-

Final Deprotection: A final hydrolytic workup yields the natural product.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

This compound is believed to be biosynthesized in marine sponges from the precursor amino acid L-arginine, which is converted to oroidin and hymenidin. A proposed key step in the formation of this compound is a formal [4+2] cycloaddition (Diels-Alder reaction) between two molecules of a hymenidin-like monomer.[4]

Caption: Proposed biosynthetic pathway of this compound.

Cbl-b Mediated Ubiquitination and Inhibition

This compound and its derivatives have been identified as inhibitors of the E3 ubiquitin ligase Cbl-b.[5] Cbl-b is a key negative regulator of T-cell activation. By inhibiting Cbl-b, this compound can potentially enhance the immune response. The diagram below illustrates the general mechanism of Cbl-b mediated ubiquitination and its inhibition.

Caption: Cbl-b ubiquitination pathway and its inhibition by this compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Total Synthesis of this compound via Acyl N-amidinyliminium Ion Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

The Biological Activity of Ageliferin and its Analogs: A Technical Guide

Introduction

Ageliferin and its structural analogs are a class of pyrrole-imidazole alkaloids, natural products predominantly isolated from marine sponges of the genus Agelas.[1][2] These compounds have garnered significant attention from the scientific community due to their complex chemical architecture and a wide spectrum of biological activities, including antimicrobial, immunomodulatory, and antiviral properties.[3][4] This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, focusing on quantitative data, the underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antibacterial and Anti-biofilm Activity

A significant area of research for this compound and its analogs has been their efficacy against pathogenic bacteria, particularly multidrug-resistant (MDR) strains. The primary compounds studied include this compound, Bromothis compound, and Dibromothis compound.

Quantitative Antibacterial Data

The antibacterial potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have demonstrated notable activity against several Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| This compound (1) | P. aeruginosa ATCC 27853 | 64 |

| K. pneumoniae ATCC 13883 | 64 | |

| K. pneumoniae (Clinical Isolate) | 64 | |

| Bromothis compound (2) | P. aeruginosa ATCC 27853 | 8 |

| P. aeruginosa PAO1 | 16 | |

| P. aeruginosa (Clinical Isolates) | 16 - 32 | |

| Dibromothis compound (3) | P. aeruginosa ATCC 27853 | 32 |

| P. aeruginosa PAO1 | 32 | |

| K. pneumoniae ATCC 13883 | 64 | |

| K. pneumoniae (Clinical Isolate) | 64 | |

| A. baumannii RYC 52763/97 | 64 |

Data sourced from:[1]

In addition to Gram-negative bacteria, these compounds have reported activity against Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and the human pathogen methicillin-resistant Staphylococcus aureus (MRSA).[1]

Structure-Activity Relationship (SAR)

Analysis of the MIC values reveals a clear structure-activity relationship. The degree of bromination on the pyrrole rings significantly influences antibacterial potency against P. aeruginosa.[1]

-

Bromothis compound (2) , with one bromine atom, is the most potent compound against P. aeruginosa strains.[1]

-

This compound (1) , which lacks bromine atoms, is eight times less active than Bromothis compound against P. aeruginosa ATCC 27853.[1]

-

The presence of a second bromine atom, as in Dibromothis compound (3) , increases activity compared to the non-brominated this compound but is less potent than the mono-brominated analog.[1]

Mechanism of Action and Biofilm Inhibition

While the precise bactericidal mechanism of action is not fully elucidated, evidence suggests that these compounds disrupt bacterial communities. Bromothis compound, in particular, has been shown to inhibit the formation of biofilms by clinical strains of P. aeruginosa in vitro.[1] Some studies on bromothis compound derivatives suggest an effect on the expression of genes related to fimbriae, which are crucial for bacterial adhesion and biofilm formation.[1]

Visualization: Antibacterial Assay Workflow

The following diagram outlines the typical workflow for determining the antibacterial and anti-biofilm activity of this compound analogs.

Caption: Workflow for evaluating antibacterial and anti-biofilm activity.

Immunomodulatory Activity: Cbl-b Inhibition

Recent studies have identified this compound analogs as inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase. Cbl-b is a critical negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] By inhibiting Cbl-b, these compounds can potentially enhance the immune response against cancer cells.[5]

Quantitative Cbl-b Inhibition Data

Bioassay-guided fractionation of extracts from the sponge Astrosclera willeyana led to the isolation of several this compound derivatives that inhibit the ubiquitin ligase activity of Cbl-b.[5]

Table 2: Cbl-b Inhibitory Activity of this compound Analogs

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| N(1)-methylisothis compound (4) | New analog | 28 |

| This compound derivative (5) | Known analog | 35 |

| This compound derivative (6) | Known analog | 25 |

| This compound derivative (7) | Known analog | 18 |

| This compound derivative (8) | Known analog | 20 |

| This compound derivative (9) | Known analog | 18 |

| This compound derivative (10) | Known analog | 25 |

Data sourced from:[5][6] Note: The specific structures for compounds 5-10 are detailed in the source publication.[5]

The data indicates that this compound derivatives are modest but consistent inhibitors of Cbl-b.[6] While a definitive SAR was not established from this set of compounds, the this compound scaffold is considered a promising starting point for the development of more potent Cbl-b inhibitors.[5][6]

Visualization: Cbl-b Signaling Pathway and Inhibition

The diagram below illustrates the role of Cbl-b in T-cell regulation and how this compound analogs intervene.

Caption: Inhibition of Cbl-b by this compound analogs enhances T-cell activation.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound and its analogs.

General Isolation and Characterization

-

Extraction: The sponge material (e.g., Agelas dilatata) is typically ground and extracted with organic solvents like a 1:1 mixture of CH₂Cl₂-MeOH, followed by 100% MeOH.[1][6]

-

Separation: The crude extract is subjected to various chromatographic techniques. This includes flash chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.[6]

-

Structural Elucidation: The chemical structures of the isolated alkaloids are determined using spectroscopic and spectrometric analysis, including Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Antibacterial Susceptibility Testing

-

Bacterial Strains and Culture: Reference strains (e.g., ATCC) and clinical isolates of pathogens like P. aeruginosa, K. pneumoniae, and A. baumannii are used. Bacteria are cultured in appropriate media such as Mueller-Hinton broth.[1]

-

MIC Determination: A broth microdilution method is commonly employed.

-

Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.[1]

-

Cbl-b Biochemical Assay

-

Assay Principle: This in vitro enzymatic assay measures the ubiquitin ligase activity of Cbl-b.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Reaction components include recombinant Cbl-b enzyme, ubiquitin, E1 and E2 enzymes, and an ATP regeneration system.

-

Test compounds (this compound analogs) are added at various concentrations.

-

The reaction is initiated and incubated to allow for ubiquitination to occur.

-

The activity is measured, often using a luminescence-based or fluorescence-based detection method that quantifies the amount of ubiquitination.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

Conclusion and Future Outlook

This compound and its analogs represent a valuable class of marine natural products with demonstrated biological activities. The brominated derivatives, particularly Bromothis compound, are promising leads for the development of new antibacterial agents, especially against problematic Gram-negative pathogens like P. aeruginosa, due to their activity and anti-biofilm properties.[1] Furthermore, the identification of the this compound scaffold as an inhibitor of the Cbl-b E3 ligase opens a new avenue for the development of novel cancer immunotherapies.[5][6] Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structures to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. The synthetic accessibility of these compounds will also be crucial for further development and exploration of their therapeutic potential.[7][8]

References

- 1. In Vitro and In Vivo Assessment of the Efficacy of Bromothis compound, an Alkaloid Isolated from the Sponge Agelas dilatata, against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New (−)‐Englerin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic studies toward the total synthesis of this compound [morressier.com]

- 4. Total synthesis of this compound via acyl N-amidinyliminium ion rearrangement - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Total Synthesis of this compound via Acyl N-amidinyliminium Ion Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Ageliferin's Mechanism of Action in Bacterial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has emerged as a promising natural product with significant antibacterial and, most notably, anti-biofilm properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against bacterial cells, with a focus on its potential as a therapeutic agent to combat antibiotic resistance. The primary activity of this compound and its derivatives, such as bromothis compound and dibromothis compound, appears to be the disruption of bacterial biofilms, rendering pathogenic bacteria more susceptible to conventional antibiotics.[1][2] While the precise molecular targets are still under investigation, evidence suggests an interference with bacterial signaling pathways that regulate biofilm formation.[2][3]

Core Mechanism of Action: Biofilm Inhibition and Disruption

The principal antibacterial strategy of this compound and its analogs is not primarily direct bactericidal activity but rather the inhibition of biofilm formation and the dispersal of pre-formed biofilms.[1][2] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antibiotics and host immune responses.[1] Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[1]

This compound-related compounds, specifically the 2-aminoimidazole class of small molecules, have been shown to disrupt biofilms of clinically relevant pathogens, including multidrug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus.[1][4] By dispersing the protective biofilm matrix, these compounds expose the now-planktonic bacteria to the action of conventional antibiotics, effectively restoring their efficacy.[1]

Proposed Signaling Pathway Interference

While the exact molecular interactions remain to be fully elucidated, current research points towards this compound's interference with bacterial cell signaling pathways that are crucial for biofilm formation.

Furthermore, derivatives of bromothis compound have been observed to alter the expression of genes encoding for fimbrial subunits, such as fimA and mfa1, in the oral pathogen Porphyromonas gingivalis.[5] Fimbriae are adhesive organelles on the bacterial surface that are critical for the initial attachment to surfaces, a primary step in biofilm formation. By downregulating the expression of these genes, the compounds prevent the bacteria from adhering and forming biofilm communities.[5]

Caption: Proposed mechanism of this compound-mediated biofilm inhibition.

Quantitative Data: Antimicrobial Susceptibility

The direct antibacterial activity of this compound and its derivatives varies depending on the specific compound and the bacterial species. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key quantitative measure of this activity.

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| This compound | K. pneumoniae | 64 | [5] |

| This compound | P. aeruginosa | 64 | [5] |

| Bromothis compound | P. aeruginosa | 8-32 | [5] |

| Dibromothis compound | P. aeruginosa (ATCC 27853) | 32 | [5] |

| Dibromothis compound | P. aeruginosa (PAO1) | 32 | [5] |

| Dibromothis compound | K. pneumoniae | 64 | [5] |

| Dibromothis compound | A. baumannii (RYC 52763/97) | 64 | [5] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning the evaluation of this compound's antibacterial and anti-biofilm properties.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Preparation of Microtiter Plate: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Caption: Workflow for antimicrobial susceptibility testing.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

-

Preparation of Bacterial Suspension: An overnight culture of the test bacterium is diluted in a suitable growth medium (e.g., Tryptic Soy Broth) to a starting optical density (OD) of approximately 0.05 at 600 nm.

-

Treatment and Incubation: The bacterial suspension is added to the wells of a 96-well plate. The test compound (this compound) is added to the wells at various concentrations. The plate is then incubated under static conditions for 24-48 hours to allow for biofilm formation.

-

Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).

-

Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.

-

Destaining: The excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a solvent, such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the untreated control.

Caption: Workflow for the crystal violet biofilm inhibition assay.

Structure-Activity Relationship

Preliminary studies on this compound and its brominated derivatives have provided some insights into the structure-activity relationship (SAR). The degree of bromination on the pyrrole rings appears to influence the antibacterial activity. For instance, against P. aeruginosa, dibromothis compound has been shown to have a lower MIC (indicating higher potency) than this compound.[5] This suggests that the presence and position of bromine atoms are important for the compound's interaction with its bacterial target(s). Further research with a broader range of synthetic analogs is needed to fully delineate the SAR and to optimize the antibacterial and anti-biofilm properties of this class of molecules.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products for combating bacterial infections, not by direct killing, but by disrupting the highly resistant biofilm communities. This anti-virulence approach is attractive as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. The primary mechanism of action appears to involve the inhibition of bacterial signaling pathways that are essential for biofilm formation.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of this compound within bacterial cells to fully understand its mechanism of action.

-

Signaling Pathway Analysis: In-depth studies of the impact of this compound on various bacterial signaling networks, including quorum sensing.

-

Synergistic Studies: Comprehensive investigations into the synergistic effects of this compound and its derivatives with a wide range of conventional antibiotics against clinically relevant multidrug-resistant pathogens.

-

Lead Optimization: Synthesis and screening of additional this compound analogs to improve potency, selectivity, and pharmacokinetic properties.

A deeper understanding of this compound's mechanism of action will be instrumental in the development of novel anti-biofilm therapies and strategies to overcome the growing threat of antibiotic resistance.

References

- 1. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTIBIOTIC RESISTANCE: Biofilm Dispersing Agent Rejuvenates Older Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biofilm inhibition: the use of a marine alkaloid derivative in the prevention of clinically-relevant biofilms - MedCrave online [medcraveonline.com]

- 4. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Assessment of the Efficacy of Bromothis compound, an Alkaloid Isolated from the Sponge Agelas dilatata, against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Ageliferin: A Technical Guide

Disclaimer: Publicly available data on the specific preliminary cytotoxicity of Ageliferin against a broad panel of cancer cell lines is limited. This guide provides a comprehensive overview of the methodologies and data presentation formats that would be employed in such studies, based on standard practices in the field of natural product drug discovery. The signaling pathways described are general apoptosis pathways commonly investigated in the context of cytotoxicity.

Introduction

Quantitative Cytotoxicity Data

In a typical preliminary study, the half-maximal inhibitory concentration (IC50) of this compound would be determined against a panel of human cancer cell lines representing different tumor types. A non-cancerous cell line would also be included to assess selectivity. The data would be presented in a tabular format for clear comparison.

Table 1: Hypothetical IC50 Values of this compound against Various Human Cell Lines

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | [Data Not Available] |

| MDA-MB-231 | Breast Adenocarcinoma | [Data Not Available] |

| A549 | Lung Carcinoma | [Data Not Available] |

| HCT116 | Colon Carcinoma | [Data Not Available] |

| HeLa | Cervical Carcinoma | [Data Not Available] |

| K562 | Chronic Myeloid Leukemia | [Data Not Available] |

| HEK293 | Normal Human Embryonic Kidney | [Data Not Available] |

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population after a specified incubation period (e.g., 48 or 72 hours). SD = Standard Deviation from multiple experimental replicates.

Experimental Protocols

A standard method to assess the cytotoxic activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer and non-cancerous cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations.

-

Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubate the plate for 3-4 hours at 37°C.[3]

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Should this compound exhibit significant cytotoxic activity, further studies would be necessary to elucidate the underlying mechanism of cell death. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. Apoptosis is primarily regulated by two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the apoptotic process.[4]

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn can directly activate effector caspases like caspase-3, or it can cleave Bid to tBid, which activates the intrinsic pathway.[5]

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3, leading to apoptosis.[4]

Conclusion

While definitive data on the cytotoxicity of this compound is not extensively available in the public domain, this guide provides the foundational framework for how such studies would be designed, executed, and interpreted. The provided protocols and pathway diagrams serve as a standard reference for researchers and drug development professionals interested in evaluating the cytotoxic potential of this compound and other novel marine natural products. Further research is required to generate the specific data needed to fully characterize the cytotoxic profile of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

Ageliferin: A Comprehensive Technical Guide on its Discovery, Research, and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: Ageliferin, a dimeric pyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, the history of its research, detailed experimental protocols for its isolation and biological evaluation, and an analysis of its known mechanisms of action. Quantitative data on its bioactivities are summarized, and key signaling pathways modulated by this compound are visualized. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this fascinating marine natural product.

Discovery and History of Research

This compound was first reported in the early 1990s as a constituent of the Caribbean marine sponge Agelas conifera.[1] It belongs to the pyrrole-imidazole alkaloid (PIA) class of marine natural products, which are known for their complex chemical structures and significant biological properties. These compounds are often found alongside other related dimeric alkaloids, such as sceptrin.[2] The initial structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Subsequent research has focused on several key areas:

-

Total Synthesis: The complex architecture of this compound has made it a challenging target for total synthesis, attracting the attention of several research groups. Various synthetic strategies have been developed to construct its intricate polysubstituted tetrahydrobenzimidazole framework.

-

Biological Activity Profiling: Initial studies revealed the antiviral and antimicrobial properties of this compound. More recent research has expanded its known bioactivities to include antibiofilm and Cbl-b inhibitory effects, opening up new avenues for therapeutic applications.

-

Mechanism of Action Studies: Ongoing research aims to elucidate the precise molecular mechanisms by which this compound exerts its biological effects, including its interaction with specific cellular targets and modulation of signaling pathways.

Physicochemical Properties and Structure Elucidation

This compound is a dimeric alkaloid conceptually derived from the [4+2] cycloaddition of two hymenidin monomers. Its structure is characterized by a highly substituted and stereochemically complex core.

Structure Elucidation: The definitive structure of this compound was established through extensive spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the complex ring system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

A representative workflow for the structure elucidation of a novel natural product like this compound is depicted below.

Quantitative Data on Biological Activities

This compound and its derivatives have demonstrated a range of biological activities. The following tables summarize the available quantitative data.

| Compound | Target Organism/Cell Line | Assay Type | Activity Metric | Value | Reference |

| This compound | Pseudomonas aeruginosa | Broth Microdilution | MIC | 64 mg/L | [3] |

| Klebsiella pneumoniae | Broth Microdilution | MIC | 64 mg/L | [3] | |

| Bromothis compound | Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | MIC | 8 mg/L | [3] |

| Pseudomonas aeruginosa PAO1 | Broth Microdilution | MIC | 32 mg/L | [3] | |

| Dibromothis compound | Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | MIC | 32 mg/L | [3] |

| Pseudomonas aeruginosa PAO1 | Broth Microdilution | MIC | 32 mg/L | [3] | |

| Klebsiella pneumoniae | Broth Microdilution | MIC | 64 mg/L | [3] | |

| Acinetobacter baumannii RYC 52763/97 | Broth Microdilution | MIC | 64 mg/L | [3] |

Table 1: Antibacterial Activity of this compound and its Derivatives.

| Compound | Target | Assay Type | Activity Metric | Value (µM) | Reference |

| N(1)-methylisothis compound | Cbl-b | Ubiquitination Assay | IC₅₀ | 18-35 | [4] |

| N(1')-methylisothis compound | Cbl-b | Ubiquitination Assay | IC₅₀ | 18-35 | [4] |

| N(1')-methylthis compound | Cbl-b | Ubiquitination Assay | IC₅₀ | 18-35 | [4] |

| N(1),N(1')-dimethylisothis compound | Cbl-b | Ubiquitination Assay | IC₅₀ | 18-35 | [4] |

| N(1),N(1')-dimethylthis compound | Cbl-b | Ubiquitination Assay | IC₅₀ | 18-35 | [4] |

| N(1')-methyl-2-bromothis compound | Cbl-b | Ubiquitination Assay | IC₅₀ | 18-35 | [4] |

| N(1')-methyl-2'-bromothis compound | Cbl-b | Ubiquitination Assay | IC₅₀ | 18-35 | [4] |

Table 2: Cbl-b Inhibitory Activity of this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from Agelas sponges. Specific details may vary depending on the exact species and collection location.

-

Extraction:

-

Freeze-dry the sponge material and grind it into a fine powder.

-

Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by dichloromethane and then methanol. This compound is typically found in the more polar fractions.

-

-

Solvent Partitioning:

-

The crude methanol extract is subjected to solvent-solvent partitioning. A common scheme is to partition the extract between n-butanol and water. The butanol fraction, which will contain the moderately polar alkaloids, is retained.

-

-

Chromatographic Purification:

-

Gel Filtration Chromatography: The butanol fraction is first fractionated using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water with a modifier such as trifluoroacetic acid (TFA).

-

-

Compound Identification:

-

Fractions are analyzed by analytical HPLC and mass spectrometry to identify those containing this compound.

-

The structure of the purified compound is confirmed using NMR spectroscopy.

-

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to determine the ability of this compound to inhibit the replication of viruses, such as Herpes Simplex Virus (HSV).

-

Cell Culture:

-

Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates and grow to confluence.

-

-

Virus Infection:

-

Pre-incubate a known titer of the virus with serial dilutions of this compound for a specified time (e.g., 1 hour) at 37°C.

-

Infect the cell monolayers with the virus-ageliferin mixture.

-

-

Plaque Formation:

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.

-

-

Plaque Visualization and Counting:

-

After an incubation period sufficient for plaque formation (typically 2-3 days), fix the cells and stain them with a dye such as crystal violet.

-

Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is determined.

-

Antibacterial Activity Assay: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa) in a suitable broth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

-

-

Serial Dilution of this compound:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

References

- 1. scribd.com [scribd.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In Vitro and In Vivo Assessment of the Efficacy of Bromothis compound, an Alkaloid Isolated from the Sponge Agelas dilatata, against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Waters of Ageliferin: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ageliferin, a bromopyrrole alkaloid of marine origin, has garnered significant attention for its potent biological activities, positioning it as a promising candidate for drug development. However, a critical gap exists in the publicly available data regarding its fundamental physicochemical properties, namely its solubility in various solvents and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the solubility and stability of this compound. More importantly, it serves as a practical resource for researchers by outlining detailed experimental protocols to systematically determine these crucial parameters. This document aims to bridge the existing knowledge gap and facilitate the advancement of this compound from a promising natural product to a viable therapeutic agent.

Introduction to this compound

This compound is a complex marine natural product first isolated from sponges of the genus Agelas.[1] It belongs to the family of bromopyrrole alkaloids, which are known for their diverse and potent biological activities.[2] The intricate chemical structure of this compound, featuring multiple pyrrole and imidazole rings, contributes to its therapeutic potential but also presents challenges in its characterization and formulation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation into a stable and effective dosage form.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ | [3] |

| Molecular Weight | 620.3 g/mol | [3] |

| Appearance | Colorless oil (in some isolations) | [4] |

| Chemical Structure | N-[[(5S,6R,7R)-2-amino-7-(2-amino-1H-imidazol-5-yl)-6-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methyl]-4-bromo-1H-pyrrole-2-carboxamide | [3] |

Solubility Profile of this compound

Currently, there is a notable absence of quantitative solubility data for this compound in the peer-reviewed literature. However, an analysis of the solvents used during its extraction and purification provides valuable qualitative insights into its likely solubility characteristics.

Qualitative Solubility Assessment

The extraction of this compound from marine sponges often involves the use of polar organic solvents such as methanol and ethanol.[5][6][7] Subsequent purification steps frequently employ reversed-phase high-performance liquid chromatography (RP-HPLC) with mobile phases consisting of methanol-water or acetonitrile-water gradients.[8][9] This information suggests that this compound possesses at least moderate solubility in polar organic solvents and aqueous-organic mixtures. Conversely, its complex, multi-ring structure with several hydrogen bond donors and acceptors suggests that its solubility in non-polar organic solvents and pure water is likely to be low.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent | Polarity | Inferred Solubility | Rationale |

| Water | High | Likely Poorly Soluble | Large, complex molecule with significant non-polar surface area. |

| Methanol | High | Likely Soluble | Used effectively in extraction and chromatography.[8] |

| Ethanol | High | Likely Soluble | Similar to methanol, commonly used for extracting polar natural products.[6] |

| Dimethyl Sulfoxide (DMSO) | High | Likely Soluble | A powerful aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Medium | Likely Soluble | Used as a mobile phase component in RP-HPLC for this compound purification.[9] |

| Dichloromethane | Low | Likely Sparingly Soluble | Lower polarity may not be sufficient to dissolve the polar functional groups. |

| Hexane | Low | Likely Insoluble | Highly non-polar solvent, unlikely to dissolve a polar alkaloid like this compound. |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10]

Experimental Workflow for Solubility Determination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Total Synthesis of this compound via Acyl N-amidinyliminium Ion Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H24Br2N10O2 | CID 11169518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Assessment of the Efficacy of Bromothis compound, an Alkaloid Isolated from the Sponge Agelas dilatata, against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Ageliferin Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Agelas are a rich source of pyrrole-imidazole alkaloids, a class of natural products with diverse and potent biological activities. Among these, Ageliferin and its derivatives have emerged as promising scaffolds for the development of new therapeutic agents.[1] These compounds have demonstrated significant potential, particularly in combating bacterial infections and modulating immune responses. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Therapeutic Potential and Quantitative Data

This compound and its synthetic analogues have been primarily investigated for their antibacterial and anti-biofilm properties, with notable activity against multidrug-resistant pathogens.[2] Furthermore, certain derivatives have been shown to possess inhibitory activity against the Cbl-b ubiquitin ligase, an important target in cancer immunotherapy.[3]

The following table summarizes the key quantitative data on the biological activities of this compound and its derivatives.

| Compound | Target Organism/Cell Line | Activity Type | IC50/EC50/MIC | Citation |

| This compound (1) | Klebsiella pneumoniae | Antibacterial | MIC: 64 mg/L | [4] |

| Pseudomonas aeruginosa | Antibacterial | MIC: 64 mg/L | [4] | |

| Bromothis compound (2) | Pseudomonas aeruginosa | Antibacterial | MIC: 8–32 mg/L | [4] |

| Pseudomonas aeruginosa | Biofilm Inhibition | 30-40% inhibition at 8-16 mg/L | [4] | |

| Dibromothis compound (3) | Pseudomonas aeruginosa (ATCC 27853, PAO1) | Antibacterial | MIC: 32 mg/L | [4] |

| Klebsiella pneumoniae | Antibacterial | MIC: 64 mg/L | [4] | |

| Acinetobacter baumannii (RYC 52763/97) | Antibacterial | MIC: 64 mg/L | [4] | |

| TAGE (trans-bromothis compound analogue) | Pseudomonas aeruginosa PAO1 | Biofilm Dispersion | EC50: 82 µM | |

| Pseudomonas aeruginosa PA14 | Biofilm Dispersion | EC50: 114 µM | ||

| N(1)-methylisothis compound (4) | Cbl-b ubiquitin ligase | Enzyme Inhibition | IC50: 18-35 µM | [3] |

| This compound Derivatives (5-10) | Cbl-b ubiquitin ligase | Enzyme Inhibition | IC50: 18-35 µM | [3] |

Experimental Protocols

The evaluation of the therapeutic potential of this compound derivatives involves a range of standardized experimental protocols. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, appropriate broth medium (e.g., Mueller-Hinton Broth), stock solutions of this compound derivatives, and a microplate reader.

-

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive controls (bacteria without compound) and negative controls (broth only).

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]

-

Biofilm Inhibition and Dispersion Assays using Crystal Violet Staining

This method quantifies the ability of a compound to inhibit biofilm formation or disperse pre-formed biofilms.

-

Materials: 96-well flat-bottomed polystyrene plates, bacterial culture, appropriate growth medium, stock solutions of this compound derivatives, 0.1% crystal violet solution, and 30% acetic acid or ethanol.

-

Procedure for Inhibition Assay:

-

Add the bacterial suspension and different concentrations of the this compound derivatives to the wells of the microtiter plate.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Stain the adherent biofilms with 0.1% crystal violet solution for 15-30 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Measure the absorbance at a wavelength of 590-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.[1][7][8]

-

-

Procedure for Dispersion Assay:

-

Allow biofilms to form in the microtiter plate for 24 hours as described above.

-

After the initial incubation, remove the planktonic cells and add fresh medium containing different concentrations of the this compound derivatives.

-

Incubate for a further period (e.g., 24 hours).

-

Quantify the remaining biofilm using the crystal violet staining method as described above.

-

Cbl-b Ubiquitin Ligase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Cbl-b ubiquitin ligase.

-

Materials: Recombinant Cbl-b protein, ubiquitin, E1 and E2 enzymes, ATP, a fluorescently labeled substrate, and a suitable buffer system.

-

Procedure (General Principle):

-

The assay is typically performed in a microplate format.

-

The reaction mixture containing Cbl-b, E1, E2, ubiquitin, ATP, and the fluorescently labeled substrate is incubated in the presence of varying concentrations of the this compound derivatives.

-

The enzymatic reaction leads to the ubiquitination of the substrate.

-

The extent of ubiquitination is detected by measuring the fluorescence signal. A decrease in the signal indicates inhibition of Cbl-b activity.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[3][9]

-

Signaling Pathways and Mechanisms of Action

The anti-biofilm activity of this compound derivatives is believed to be mediated, at least in part, through the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner, leading to the formation of biofilms and the production of virulence factors. The 2-aminoimidazole moiety, a common structural feature of this compound and its analogues, is thought to be a key pharmacophore in the inhibition of QS signaling pathways.[10]

References

- 1. ableweb.org [ableweb.org]

- 2. The development of this compound inspired small molecules as antibiofilm and antibacterial agents against multidrug resistant bacterial pathogens | Semantic Scholar [semanticscholar.org]

- 3. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Assessment of the Efficacy of Bromothis compound, an Alkaloid Isolated from the Sponge Agelas dilatata, against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. Crystal violet assay [bio-protocol.org]

- 8. static.igem.org [static.igem.org]

- 9. benchchem.com [benchchem.com]

- 10. scilit.com [scilit.com]

Methodological & Application

Total Synthesis of Ageliferin: A Detailed Laboratory Protocol for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the total synthesis of Ageliferin, a marine natural product with notable antiviral and antimicrobial activities. This guide consolidates and presents methodologies from key publications in the field, offering a comparative analysis of different synthetic strategies.

This compound, a dimeric pyrrole-imidazole alkaloid, has attracted significant attention from the synthetic chemistry community due to its complex architecture and promising biological profile. Several distinct and innovative total syntheses have been reported, each providing a unique approach to constructing the intricate molecular framework of this natural product. This document will focus on three prominent strategies: a biomimetic oxidative radical cyclization, a ring expansion of a spirocyclic precursor, and a photocatalytic dimerization.

Comparative Overview of Synthetic Strategies